Cas no 2171907-67-6 (3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol)

3-(2,5-Dihydro-1H-pyrrol-2-yl)butan-2-ol is a chiral pyrroline derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a hydroxyl group adjacent to a stereocenter, making it a versatile building block for asymmetric synthesis. The dihydropyrrole moiety offers reactivity for further functionalization, such as hydrogenation or cycloaddition reactions. This compound may serve as a precursor for bioactive molecules due to its heterocyclic framework. Its moderate polarity and stability under standard conditions facilitate handling in laboratory settings. The presence of both hydroxyl and unsaturated groups allows for selective modifications, enabling tailored derivatization for target applications in medicinal chemistry or materials science.
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol structure
2171907-67-6 structure
商品名:3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
CAS番号:2171907-67-6
MF:C8H15NO
メガワット:141.210802316666
CID:6512548
PubChem ID:165588627

3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
    • EN300-1625006
    • 2171907-67-6
    • インチ: 1S/C8H15NO/c1-6(7(2)10)8-4-3-5-9-8/h3-4,6-10H,5H2,1-2H3
    • InChIKey: LFIHXRKAMFAJEZ-UHFFFAOYSA-N
    • ほほえんだ: OC(C)C(C)C1C=CCN1

計算された属性

  • せいみつぶんしりょう: 141.115364102g/mol
  • どういたいしつりょう: 141.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 32.3Ų

3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1625006-10.0g
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
10g
$6082.0 2023-06-04
Enamine
EN300-1625006-0.05g
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
0.05g
$1188.0 2023-06-04
Enamine
EN300-1625006-2.5g
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
2.5g
$2771.0 2023-06-04
Enamine
EN300-1625006-1.0g
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
1g
$1414.0 2023-06-04
Enamine
EN300-1625006-2500mg
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
2500mg
$1931.0 2023-09-22
Enamine
EN300-1625006-0.25g
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
0.25g
$1300.0 2023-06-04
Enamine
EN300-1625006-5.0g
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
5g
$4102.0 2023-06-04
Enamine
EN300-1625006-0.5g
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
0.5g
$1357.0 2023-06-04
Enamine
EN300-1625006-50mg
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
50mg
$827.0 2023-09-22
Enamine
EN300-1625006-500mg
3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol
2171907-67-6
500mg
$946.0 2023-09-22

3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-ol 関連文献

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3-(2,5-dihydro-1H-pyrrol-2-yl)butan-2-olに関する追加情報

3-(2,5-Dihydro-1H-Pyrrol-2-Yl)Butan-2-Ol: A Comprehensive Overview

3-(2,5-Dihydro-1H-pyrrol-2-yl)butan-2-ol, with the CAS number 2171907-67-6, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is notable for its unique structural properties and its potential applications in drug development, agrochemicals, and advanced materials. Recent studies have highlighted its role in enhancing the bioavailability of pharmaceutical compounds and its use in the synthesis of novel polymeric materials.

The molecular structure of 3-(2,5-dihydro-1H-pyrrolidinyl)butanediol is characterized by a dihydro-pyrrole ring fused with a butanol moiety. This arrangement imparts the molecule with both hydrophilic and hydrophobic properties, making it highly suitable for applications that require amphiphilic behavior. Researchers have recently explored its ability to act as a chelating agent in metalloenzyme inhibitors, which has opened new avenues in medicinal chemistry.

In the context of drug delivery systems, 3-(2,5-dihydro-pyrrolidinyl)butanediol has been utilized as a building block for creating self-assembling nanocarriers. These carriers have shown promise in improving the solubility and targeting efficiency of poorly water-soluble drugs. A study published in 2023 demonstrated that this compound can significantly enhance the encapsulation efficiency of liposomal formulations when used as a stabilizing agent.

The synthesis of 3-(dihydro-pyrrolidinyl)butanediol has been optimized through green chemistry approaches, reducing the environmental impact of its production. By employing catalytic hydrogenation and enzymatic resolution techniques, chemists have achieved high yields with minimal byproducts. This sustainable synthesis method has been adopted by several pharmaceutical companies to meet the growing demand for this compound.

In terms of material science applications, 3-(dihydro-pyrrolidinyl)butanediol has been incorporated into the development of stimuli-responsive polymers. These polymers exhibit reversible changes in their physical properties under specific environmental conditions, such as temperature or pH changes. Recent research has focused on using this compound to create smart coatings for biomedical devices, which can respond dynamically to physiological conditions.

The biological activity of dihydro-pyrrolidine butanediol has also been extensively studied. It has been found to possess moderate antioxidant properties, making it a potential candidate for use in cosmetic formulations aimed at combating oxidative stress. Additionally, preliminary toxicity studies indicate that this compound exhibits low cytotoxicity, further supporting its suitability for biomedical applications.

In conclusion, 3-(dihydro-pyrrolidinyl)butanediol, with its unique chemical structure and diverse functional groups, continues to be a focal point in both academic research and industrial applications. Its role in advancing drug delivery systems, sustainable materials development, and innovative polymer technologies underscores its importance in modern chemistry. As research progresses, it is anticipated that this compound will unlock even more potential uses across various scientific domains.

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